molecular formula C17H14N4O2S B11051509 [5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide

[5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide

Cat. No.: B11051509
M. Wt: 338.4 g/mol
InChI Key: SHLOICOUGXVOLJ-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanylidenmethyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, cyano, hydroxyethyl, sulfanyl, and methylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanylidenmethyl cyanide typically involves multi-step organic reactions The hydroxyethyl and sulfanyl groups are then added through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Reaction conditions are carefully controlled to ensure the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanylidenmethyl cyanide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxyethyl group to a carboxylic acid.

    Reduction: Formation of primary amines from cyano groups.

    Substitution: Introduction of various functional groups replacing the amino or hydroxyethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the cyano group is particularly useful in labeling studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The unique structure allows for interactions with various biological targets.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanylidenmethyl cyanide exerts its effects involves interactions with specific molecular targets. The cyano groups can form hydrogen bonds with enzymes, inhibiting their activity. The hydroxyethyl and sulfanyl groups can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylic Acid Ethyl Ester: Similar in having amino and cyano groups but differs in the core structure and additional functional groups.

    2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Shares the cyano group but has a different core structure and functional groups.

Uniqueness

The uniqueness of 5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanylidenmethyl cyanide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for diverse biological activities.

5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanylidenmethyl cyanide in various scientific fields

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-(2-hydroxyethylsulfanyl)-2-(4-methylphenyl)furan-3-ylidene]propanedinitrile

InChI

InChI=1S/C17H14N4O2S/c1-11-2-4-13(5-3-11)17(24-7-6-22)15(12(8-18)9-19)14(10-20)16(21)23-17/h2-5,22H,6-7,21H2,1H3

InChI Key

SHLOICOUGXVOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=C(C#N)C#N)C(=C(O2)N)C#N)SCCO

Origin of Product

United States

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